threo-1-C-Syringylglycerol
Overview
Description
Threo-1-C-Syringylglycerol is a chemical compound that belongs to the class of lignans . It is a plant phenolic compound predominantly found in bamboo leaves, wheat bran, flaxseeds, garlic, soy, and sesame seeds. It has potential inhibitory effects on pro-inflammatory cytokines production in LPS-stimulated bone marrow-derived dendritic cells .
Molecular Structure Analysis
Threo-1-C-Syringylglycerol has a molecular formula of C11H16O6 and a molecular weight of 244.2 g/mol .Physical And Chemical Properties Analysis
Threo-1-C-Syringylglycerol appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Determination of Configurations of Aryl-Glycerols
- Scientific Field: Chemistry
- Application Summary: Threo-1-C-Syringylglycerol is used in a method to determine the relative and absolute configurations of compounds containing aryl-glycerol fragments .
- Method of Application: This involves using 1H NMR spectroscopy and DMSO-d6 as the preferred solvent. The threo configuration corresponds to a larger chemical shift difference (Dd) of the diastereotopic methylene protons (H-3) .
- Results: This method was verified by a quantum 1H NMR calculation .
Neuroprotective Effects
- Scientific Field: Neurology
- Application Summary: Studies suggest that threo-1-C-Syringylglycerol may have neuroprotective effects and could be beneficial in neurodegenerative diseases like Alzheimer’s disease.
- Method of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results: The outcomes of these studies were not provided in the source.
Diabetes Management
- Scientific Field: Endocrinology
- Application Summary: Research suggests that threo-1-C-Syringylglycerol may improve insulin sensitivity and glucose metabolism, potentially impacting diabetes management.
- Method of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results: The outcomes of these studies were not provided in the source.
Inhibitory Effects on Pro-Inflammatory Cytokines
- Scientific Field: Immunology
- Application Summary: Threo-1-C-Syringylglycerol is a chemical with possible inhibitory effects on pro-inflammatory cytokines production in LPS-stimulated bone marrow-derived dendritic cells .
- Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these studies were not provided in the source .
properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZSHQYTTBQKOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
threo-Syringoylglycerol | |
CAS RN |
121748-11-6 | |
Record name | threo-Syringoylglycerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031237 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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